molecular formula C18H19ClN2O4 B2860270 N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide CAS No. 1351586-41-8

N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide

Cat. No. B2860270
CAS RN: 1351586-41-8
M. Wt: 362.81
InChI Key: BVQYKWKOHFAIBK-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide, also known as OXA-23 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent against bacterial infections.

Scientific Research Applications

Molecular Structure Analysis

The molecular structure of related N,N′-bis(substituted)oxamide compounds, including those with chloro and methoxy substituents, has been analyzed in various studies. For example, the crystal structure analysis of N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide reveals specific angles and dimensions within the molecule, contributing to understanding its physical and chemical properties (Wang et al., 2016).

Synthesis Methods

Advanced synthetic methodologies have been developed for oxalamide derivatives. For example, Mamedov et al. (2016) describe a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the applicability of these methods in creating various oxalamide derivatives, including those with chloro and methoxy groups (Mamedov et al., 2016).

Photophysical and Electrochemical Properties

Studies on compounds with methoxyphenyl oxalate units provide insights into the photophysical and electrochemical properties of related molecules. Şahin et al. (2015) investigated the molecular structure, spectroscopic analysis, and thermodynamic parameters of (2-methoxyphenyl)oxalate, offering a deeper understanding of how such substituents can influence a molecule's behavior (Şahin et al., 2015).

DNA-Binding and Cytotoxic Activities

The DNA-binding properties and cytotoxic activities of related oxamide derivatives have been explored. Cui et al. (2011) investigated the DNA-binding properties and cytotoxic activities of N-(5-chloro-2-hydroxyphenyl)-N′-[3-(2-hydroxyethylamino)propyl]oxamide and its dicopper(II) complex, suggesting potential applications in biochemistry and pharmacology (Cui et al., 2011).

Environmental Applications

Oxalamide derivatives have also been studied for their role in environmental applications. Pignatello and Sun (1995) examined the complete oxidation of various compounds, including those with methoxy and chloro substituents, in water by the photoassisted Fenton reaction. This research highlights the potential environmental applications of oxalamide derivatives in water treatment and pollution control (Pignatello & Sun, 1995).

properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-(2-hydroxy-2-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4/c1-18(24,12-6-4-3-5-7-12)11-20-16(22)17(23)21-14-10-13(19)8-9-15(14)25-2/h3-10,24H,11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQYKWKOHFAIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide

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